molecular formula C30H38N15O19P3 B1213165 Oligoadenylate CAS No. 61172-40-5

Oligoadenylate

Cat. No.: B1213165
CAS No.: 61172-40-5
M. Wt: 1005.6 g/mol
InChI Key: SIIZPVYVXNXXQG-KGXOGWRBSA-N
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Description

2'-5'-Oligoadenylate (2-5A) is a unique oligomer of adenosine linked by 2'-5' phosphodiester bonds, synthesized by oligoadenylate synthetases (OAS) in response to viral double-stranded RNA (dsRNA) . This molecule is a critical component of the innate immune system, activating RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication . OAS enzymes are interferon (IFN)-inducible, with multiple isoforms (e.g., OAS1, OAS2, OAS3, and OASL) exhibiting distinct enzymatic activities and regulatory roles . For example, the P69 isozyme (a medium-sized OAS2 variant) requires post-translational modifications for activity, as shown in insect cell-expressed recombinant proteins . This compound’s antiproliferative effects in cancer cells, such as A431 cells treated with gamma-interferon, further highlight its role in growth regulation .

Scientific Research Applications

Antiviral Applications

Case Study: OAS3 and Viral Infections

  • Research has shown that OAS3 is particularly effective in synthesizing longer oligoadenylates than its counterparts, allowing for a more robust activation of RNase L. This property makes OAS3 a potent sensor for dsRNA and an effective antiviral agent . In experimental setups, recombinant OAS3 demonstrated significant antiviral activity against various viruses, including dengue and hepatitis C .

Table 1: Comparison of OAS Family Members

OAS Family MemberActivation ThresholdLength of this compound ProducedAntiviral Activity
OAS1HigherShorter (dimeric)Moderate
OAS2ModerateIntermediateModerate
OAS3LowerLonger (tetrameric)High

Therapeutic Potential

Oligoadenylates have been explored for their therapeutic potential beyond antiviral applications. For instance, studies indicate that manipulating OAS expression can influence immune responses in conditions like rheumatoid arthritis and chronic hepatitis C .

Case Study: Immune Response Modulation

  • A study identified single nucleotide polymorphisms in the OAS gene that correlate with variations in immune responses to vaccines. This finding suggests that targeting OAS pathways could enhance vaccine efficacy and provide insights into personalized medicine approaches .

Research Applications

Oligoadenylates are also utilized in research settings to understand cellular responses to viral infections and immune challenges. They serve as tools for studying the mechanisms of RNA sensing and the subsequent activation of immune pathways.

Table 2: Research Applications of Oligoadenylates

Application AreaDescription
Viral PathogenesisUnderstanding how viruses evade immune detection
Vaccine DevelopmentEnhancing immune responses through targeted therapies
Gene Expression StudiesAnalyzing changes in gene expression post-infection

Q & A

Basic Research Questions

Q. What is the role of 2'-5'-oligoadenylate synthetase (OAS) in antiviral immune responses, and how can its enzymatic activity be experimentally validated?

  • Methodological Answer : OAS enzymes are interferon-induced proteins that synthesize 2'-5'-oligoadenylates (2-5A) to activate RNase L, leading to viral RNA degradation. To validate activity:

  • Use in vitro enzymatic assays with ATP and dsRNA to measure 2-5A production via HPLC or mass spectrometry .
  • Confirm RNase L activation using fluorescence-based RNA degradation assays or gel electrophoresis to visualize RNA cleavage .
  • Control experiments should include dsRNA-free conditions and RNase L knockout cell lines to isolate OAS-specific effects .

Q. How should researchers design experiments to quantify oligoadenylate synthetase activity in different cellular compartments?

  • Methodological Answer :

  • Subcellular Fractionation : Isolate mitochondria, cytoplasm, or endoplasmic reticulum using differential centrifugation and validate purity via compartment-specific markers (e.g., COX IV for mitochondria) .
  • Activity Assays : Perform enzymatic assays on each fraction and normalize results to protein concentration (Bradford assay). Include negative controls (e.g., heat-inactivated enzymes) .
  • Data Interpretation : Compare activity across compartments using ANOVA to assess statistical significance, considering potential cross-contamination artifacts .

Q. What are the critical considerations for selecting antibodies to detect OAS isoforms in Western blotting?

  • Methodological Answer :

  • Specificity : Validate antibodies using OAS isoform knockout cell lines (e.g., OAS1 vs. OAS2) and confirm cross-reactivity via peptide blocking experiments .
  • Experimental Controls : Include loading controls (e.g., β-actin) and secondary antibody-only lanes to rule out nonspecific binding .
  • Quantification : Use chemiluminescent detection with standard curves to ensure linear dynamic range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported OAS2 expression levels across cancer metastasis studies?

  • Methodological Answer :

  • Meta-Analysis : Pool datasets from public repositories (e.g., TCGA) and apply random-effects models to account for heterogeneity in sample types (e.g., primary vs. metastatic tumors) .
  • Methodological Audit : Compare protocols for RNA extraction (e.g., RIN scores), antibody validation, and normalization methods (e.g., housekeeping genes) across studies .
  • Functional Validation : Use siRNA knockdown in metastatic cell lines to assess if OAS2 loss directly impacts invasion pathways (e.g., EMT markers) .

Q. What experimental strategies can differentiate isoform-specific functions of OAS enzymes in viral inhibition versus apoptosis?

  • Methodological Answer :

  • Isoform-Specific Knockdowns : Design CRISPR/Cas9 guides targeting unique exons of OAS1, OAS2, or OAS3. Validate via qPCR and Sanger sequencing .
  • Phenotypic Assays : Measure viral replication (e.g., plaque assays) and apoptosis (e.g., Annexin V staining) in isoform-specific knockdown models .
  • Pathway Analysis : Use RNA-seq to identify isoform-dependent gene networks (e.g., IFN-β vs. caspase activation) .

Q. How should researchers address variability in 2-5A quantification due to dsRNA source purity in enzymatic assays?

  • Methodological Answer :

  • dsRNA Quality Control : Validate synthetic or viral dsRNA via agarose gel electrophoresis and spectrophotometric ratios (A260/A280 > 1.8) .
  • Dose-Response Curves : Test multiple dsRNA concentrations to establish linear ranges for 2-5A synthesis .
  • Replication : Repeat assays across independent labs using standardized dsRNA batches to assess inter-lab variability .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound synthetase activity data with high inter-experimental variability?

  • Methodological Answer :

  • Mixed-Effects Models : Account for batch effects (e.g., reagent lots) as random variables while testing fixed effects (e.g., treatment groups) .
  • Error Bars : Report standard deviation (SD) for technical replicates and standard error (SE) for biological replicates in graphs .
  • Outlier Tests : Use Grubbs’ test to exclude outliers caused by instrumentation errors .

Q. How can researchers ensure reproducibility when publishing OAS-related findings?

  • Methodological Answer :

  • Detailed Protocols : Provide step-by-step methods for dsRNA preparation, enzymatic assays, and antibody dilutions in supplementary materials .
  • Raw Data Sharing : Deposit raw spectra (e.g., HPLC), uncropped Western blot images, and statistical code in public repositories (e.g., Zenodo) .
  • Reagent Validation : Report lot numbers, vendor information, and validation certificates for antibodies and enzymes .

Q. Cross-Disciplinary Research

Q. What computational tools are suitable for modeling the structural dynamics of OAS2 during dsRNA binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER with OAS2 crystal structures (PDB: 6VXS) to simulate conformational changes .
  • Docking Studies : Predict dsRNA binding sites using HADDOCK or AutoDock and validate with mutagenesis (e.g., K129A mutants) .
  • Energy Calculations : Compare binding free energies (ΔG) across isoforms to identify functional divergence .

Q. How can interdisciplinary studies integrate OAS2’s antiviral role with metabolic profiling in viral-infected cells?

  • Methodological Answer :
  • Metabolomics : Perform LC-MS/MS to quantify ATP/ADP ratios and 2-5A levels in infected vs. uninfected cells .
  • Pathway Integration : Use tools like MetaboAnalyst to correlate OAS activity with glycolysis or OXPHOS pathways .
  • Multi-Omics Validation : Combine RNA-seq (OAS expression) and metabolomics data to build predictive models of viral inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison of OAS Family Members

The OAS family includes enzymatically active isoforms (OAS1, OAS2, OAS3) and the inactive OASL (Table 1).

Property OAS1 OAS2 (e.g., P69) OAS3 OASL
Molecular Weight ~40–46 kDa ~69–71 kDa ~100 kDa ~56–67 kDa
Enzymatic Activity Active (2-5A synthesis) Active (higher processivity) Active (longer oligomers) Inactive (lacks synthetase)
Key Domains NTase, OAS NTase, OAS, extended C-term NTase, OAS, tandem repeats NTase, OAS-like, UBL domains
Role in Antiviral Response Activates RNase L Enhanced dsRNA binding Produces longer 2-5A chains Enhances RIG-I signaling
Induction by IFN Yes Yes Yes Yes

Key Findings :

  • OASL lacks synthetase activity but amplifies antiviral signaling by stabilizing RIG-I and MDA5 .
  • OAS3 generates longer 2-5A oligomers (tetramers/trimers) that more effectively inhibit DNA polymerase α .
  • OAS2 shows higher affinity for viral dsRNA than OAS1, with activity dependent on post-translational modifications (e.g., phosphorylation) .

Comparison with Other Nucleic Acid-Sensing Pathways

Oligoadenylate shares functional parallels with cGAS-STING pathway components and DNA-PK (Table 2).

Compound/Pathway Synthesis Trigger Function Key Differences
2-5A Oligomers Viral dsRNA via OAS Activates RNase L to degrade RNA Specific to RNA viruses; IFN-dependent
cGAMP (cGAS-STING) Cytosolic DNA via cGAS Activates STING to induce IFN DNA-specific; broader cytokine response
DNA-PK DNA damage Repairs double-strand breaks No direct antiviral role; phosphorylates OAS

Key Findings :

  • Unlike cGAS, OAS enzymes are RNA-specific and evolutionarily conserved from sponges to mammals .
  • 2-5A trimers/tetramers inhibit DNA polymerase α at IC₅₀ values of 0.1–1 µM, suggesting cross-talk between RNA and DNA repair systems .

Research Findings and Therapeutic Implications

Differential Regulation of Isoforms :

  • In A431 cells, OAS1 (40 kDa) and OAS2 (67 kDa) are induced early (Day 4) and sustained (Day 9), respectively, correlating with prolonged G0-G1 arrest .
  • Insect cell-expressed OAS2 (P69) is active, while bacterial counterparts are inactive, highlighting the role of eukaryotic post-translational modifications .

Antiviral Activity Across Species :

  • Goose OASL (goOASL) reduces Newcastle disease virus (NDV) replication by 90% in vitro, despite lacking synthetase activity .
  • Human OAS1/OAS3 are upregulated during Zika virus infection but fail to activate RNase L due to viral evasion mechanisms .

Cancer Prognosis: OASL overexpression correlates with neutrophil infiltration in pancreatic ductal adenocarcinoma (PDAC), suggesting immunomodulatory roles .

Data Tables

Table 3: Inhibitory Effects of 2-5A Oligomers on DNA Polymerases

DNA Polymerase Inhibition by 2-5A Trimers Inhibition by 2-5A Tetramers
α IC₅₀ = 0.1 µM IC₅₀ = 0.5 µM
β No effect No effect
γ Partial inhibition Partial inhibition

Table 4: Evolutionary Conservation of OAS Isoforms

Species OAS1 OAS2 OAS3 OASL
Human Yes Yes Yes Yes
Mouse Yes Yes Yes Yes
Goose No No No Yes
Sponge Yes No No No

Properties

CAS No.

61172-40-5

Molecular Formula

C30H38N15O19P3

Molecular Weight

1005.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1

InChI Key

SIIZPVYVXNXXQG-KGXOGWRBSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N

Synonyms

(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine
2',5'-(PA)3
2',5'-adenylate trimer
2',5'-linked triadenylic acid
2',5'-oligoadenylate
2'-5'-oligoadenylate trimer
2-5A tetramer
adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid
oligo(A)
oligoadenylate
PAPAPA

Origin of Product

United States

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